molecular formula C15H20N2O3S B15029387 3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B15029387
M. Wt: 308.4 g/mol
InChI Key: YWCQJEKLWHBMOI-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring substituted with an aminoethyl sulfanyl group and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors. For example, the reaction of succinic anhydride with an amine can lead to the formation of a pyrrolidine-2,5-dione intermediate.

    Introduction of the Aminoethyl Sulfanyl Group: The aminoethyl sulfanyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the pyrrolidine-2,5-dione intermediate with an appropriate aminoethyl sulfanyl reagent under controlled conditions.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through electrophilic aromatic substitution reactions. This step involves the reaction of the pyrrolidine-2,5-dione intermediate with a propoxyphenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, nucleophilic substitution, and electrophilic aromatic substitution reactions in a controlled manner.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting or activating their activity, which can lead to various biological effects.

    Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione: This compound has a fluorophenyl group instead of a propoxyphenyl group, which may result in different chemical and biological properties.

    3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: This compound has an ethoxyphenyl group, which may also lead to variations in its reactivity and applications.

    1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound has a methylphenyl group, providing a basis for comparison in terms of steric and electronic effects.

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H20N2O3S/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13(15(17)19)21-9-7-16/h3-6,13H,2,7-10,16H2,1H3

InChI Key

YWCQJEKLWHBMOI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN

Origin of Product

United States

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